tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate
Description
tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate (CAS: 2060038-82-4) is a spirocyclic carbamate derivative with a molecular formula of C₁₅H₂₈N₂O₃ and a molecular weight of 284.39 g/mol . Its structure features a 1-oxa-8-azaspiro[4.5]decane core, combining oxygen and nitrogen heteroatoms within a bicyclic system.
Properties
Molecular Formula |
C15H28N2O3 |
|---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate |
InChI |
InChI=1S/C15H28N2O3/c1-11-9-16-7-6-15(11)8-12(10-19-15)17(5)13(18)20-14(2,3)4/h11-12,16H,6-10H2,1-5H3 |
InChI Key |
YOSXSJFSPCDHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC12CC(CO2)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable spirocyclic amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Azaspiro[4.5]decane Family
Several structurally related compounds share the azaspiro[4.5]decane framework but differ in substituents, heteroatom placement, or stereochemistry:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl 6-methyl-1-azaspiro[4.5]decane-1-carboxylate | Not specified | C₁₅H₂₇NO₂ | ~253.38 | 6-methyl, no oxa, carbamate at N1 |
| tert-Butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate | Not specified | C₁₅H₂₇NO₂ | ~253.38 | 8-methyl, no oxa, carbamate at N1 |
| tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate | 2306249-46-5 | C₁₄H₂₄F₂N₂O₂ | 290.35 | Difluoro substitution, S-configuration at C3 |
| tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | 147611-03-8 | C₁₃H₂₄N₂O₂ | 240.34 | Smaller spiro[3.5] system, no methyl |
Key Structural Differences :
- Heteroatom Arrangement : The target compound contains 1-oxa-8-aza bridging, unlike the purely azaspiro derivatives (e.g., compounds), which lack oxygen. This oxa substitution may enhance hydrogen-bonding capacity and alter ring puckering dynamics .
- Substituent Position : The 6-methyl group in the target compound contrasts with the 8-methyl isomer (e.g., tert-butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate), which may lead to divergent steric effects in binding interactions .
Physicochemical and ADMET Properties
Key Observations :
Biological Activity
tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its potential biological activity, particularly in modulating enzyme interactions and influencing cellular processes.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₅H₂₈N₂O₃
- Molecular Weight : 284.39 g/mol
- IUPAC Name : this compound
Research indicates that this compound interacts with specific molecular targets, modulating their activity and influencing various biochemical pathways. This mechanism is crucial for understanding its pharmacological effects and therapeutic potential. The compound's ability to bind selectively to enzymes suggests it could serve as a valuable tool for investigating enzyme interactions and cellular functions.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Modulation : Studies have shown that this compound can influence the activity of certain enzymes, potentially affecting metabolic pathways.
- Cellular Processes : The compound has been implicated in various cellular processes, making it a candidate for further studies in drug development.
- Pharmacological Applications : Its unique structure allows for the exploration of its use in therapeutic applications, particularly in pain management and neurological disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan} | C₁₅H₂₈N₂O₃ | Contains an additional methyl group at position 6 |
| tert-butyl (2-oxa-8-azaspiro[4.5]decan) | C₁₃H₂₄N₂O₃ | Features an ether linkage instead of a nitrogen substituent |
| tert-butyl N-(8-oxa-{1}-azaspiro[4.5]decan) | C₁₃H₂₄N₂O₃ | Lacks the methyl group on nitrogen |
This table illustrates how variations in functional groups significantly influence the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to tert-butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan}. For instance:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of azaspiro compounds exhibit potent inhibition against specific enzymes involved in pain pathways, suggesting potential applications in analgesic therapies.
- Cellular Assays : In vitro assays revealed that compounds with similar structures can modulate signaling pathways critical for cell survival and proliferation, indicating a broader therapeutic potential.
Q & A
Q. What are the optimal synthetic routes for tert-Butyl N-methyl-N-{6-methyl-1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and carbamate protection. For example:
- Step 1 : React a spirocyclic amine precursor (e.g., 6-methyl-1-oxa-8-azaspiro[4.5]decan-3-amine) with tert-butyl dicarbonate (Boc₂O) in anhydrous acetonitrile under reflux with a base like potassium carbonate (K₂CO₃) to introduce the Boc group .
- Step 2 : Methylation of the secondary amine using methyl iodide (MeI) or dimethyl sulfate in the presence of a mild base (e.g., triethylamine) .
Key Parameters :
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile, THF |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 6–12 hours |
| Yield | 60–85% (HPLC purity ≥95%) |
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
- Spectroscopy :
- ¹H/¹³C NMR : Confirm spirocyclic structure via characteristic signals (e.g., δ 1.4–1.5 ppm for tert-butyl, δ 3.2–3.5 ppm for methylamino groups) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₈N₂O₃: 297.21) .
- X-ray Crystallography : Resolve spirocyclic conformation using SHELXL (rigid-bond restraint refinement for disordered atoms) .
Advanced Research Questions
Q. How does the spirocyclic ring conformation influence reactivity and biological activity?
Methodological Answer:
- Conformational Analysis :
- Biological Implications :
Q. How to resolve contradictions in reported synthetic yields or byproduct formation?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., overmethylation products or Boc-deprotected amines) .
- Optimization Strategies :
- Case Study : In a 2022 study, replacing K₂CO₃ with Cs₂CO₃ reduced side reactions (e.g., elimination) in spirocyclic carbamate synthesis, improving yield by 20% .
Q. What experimental designs are recommended for evaluating this compound’s pharmacological potential?
Methodological Answer:
Q. How to address challenges in crystallizing this compound for structural studies?
Methodological Answer:
-
Crystallization Conditions :
Parameter Condition Solvent Ethyl acetate/hexane (1:3) Temperature 4°C (slow evaporation) Additive 1% trifluoroacetic acid (TFA) to protonate amines -
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve low-electron-density regions. Refine with SHELXL using TWIN/BASF commands for twinned crystals .
Data Contradictions and Validation
- Synthesis Yield Variability : Discrepancies (e.g., 60% vs. 85% yields) may arise from Boc protection efficiency. Validate via in situ FTIR monitoring of carbonyl (C=O) stretch at 1680–1720 cm⁻¹ .
- Biological Activity Conflicts : Differences in IC₅₀ values across studies could reflect assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using NIH/NCBI BioAssay guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
